molecular formula C19H20ClNO B1142412 ECOPIPAM CAS No. 112107-92-3

ECOPIPAM

Numéro de catalogue: B1142412
Numéro CAS: 112107-92-3
Poids moléculaire: 313.826
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ECOPIPAM is a useful research compound. Its molecular formula is C19H20ClNO and its molecular weight is 313.826. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Tourette Syndrome

Study Findings:
Ecopipam has shown significant efficacy in reducing tic severity in children and adolescents with Tourette syndrome. A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial demonstrated that this compound significantly reduced the Yale Global Tic Severity Score compared to placebo over a 12-week period. The results indicated a mean difference of -3.44 in tic scores (P = .01), suggesting substantial clinical relevance .

Adverse Effects:
The safety profile of this compound was favorable, with common adverse events including headache (15.8%), insomnia (14.5%), and fatigue (7.9%). Importantly, there were no significant metabolic changes or weight gain observed in the this compound group, differentiating it from traditional antipsychotic treatments .

Childhood Onset Fluency Disorder (Stuttering)

This compound is also under investigation for its potential to treat stuttering. The lack of approved pharmacologic therapies for this condition highlights the unmet need for effective treatments. A Phase 1 study is exploring the absorption, metabolism, and excretion of this compound in healthy subjects to better understand its pharmacokinetics before broader application in stuttering therapy .

Summary of Key Studies

Study TitlePhasePopulationKey FindingsReference
A Phase 1 AME Study with 14C-Ecopipam1Healthy malesInvestigating pharmacokinetics for stuttering treatment
This compound for Tourette Syndrome: A Randomized Trial2bChildren (6-17 years)Significant reduction in tic severity compared to placebo
Safety and Efficacy Study of this compound3Children & adults with Tourette's disorderOngoing evaluation of long-term efficacy and safety

Case Studies

Case Study: Efficacy in Tourette Syndrome
In a double-blind study involving 153 participants aged 6-17 years, this compound demonstrated a statistically significant reduction in tic severity compared to placebo after 12 weeks. Participants reported improved quality of life metrics alongside reduced tic frequency and intensity .

Case Study: Stuttering Treatment Potential
Initial studies on this compound's pharmacokinetics provide foundational data for its future application in treating stuttering. The ongoing Phase 1 study aims to establish a clear understanding of how this compound is processed by the body, informing subsequent therapeutic strategies .

Propriétés

Numéro CAS

112107-92-3

Formule moléculaire

C19H20ClNO

Poids moléculaire

313.826

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.